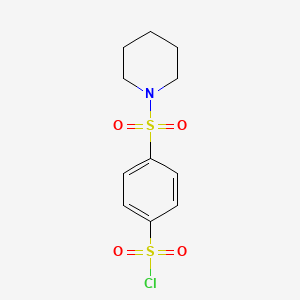

4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

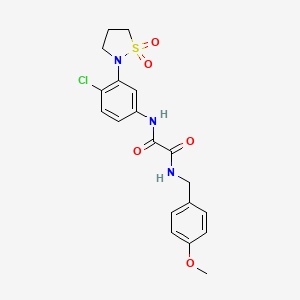

4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO4S2 and a molecular weight of 323.82 . It is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, 4-(piperidin-1-ylsulfonyl)aniline, a key starting material, was converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been synthesized through nucleophilic substitution reactions .Physical and Chemical Properties Analysis

This compound is a solid compound that should be stored at room temperature . More detailed physical and chemical properties are not provided in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Antibacterial Study

Researchers have developed various derivatives of compounds containing the 1-(phenylsulfonyl)piperidin-4-yl moiety, demonstrating significant antibacterial properties. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several steps to yield compounds that exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid, Aziz‐ur‐Rehman, et al., 2016).

Synthesis and Crystallographic Analysis

Another study focused on the synthesis of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime by substituting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonyl chloride. The compound's structure was elucidated using various spectroscopic techniques, revealing a distorted tetrahedral geometry around the sulfur atom and highlighting the importance of inter and intra molecular hydrogen bonds in stabilizing the crystal structure (C. S. Karthik, K. Kumara, et al., 2021).

Reactivity Towards Amines

A study on the reactivity of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride towards amines demonstrated that reactions with aniline and piperidine yielded corresponding sulfonamides, preserving the benzoxazine moiety. This indicates the potential for creating diverse compounds with varying biological activities by exploring the reactivity of sulfonyl chloride derivatives with different amines (A. Tarasov, O. N. Strikanova, et al., 2002).

Enzyme Inhibition Studies

N-substituted derivatives of 2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds showed promising activity, highlighting the potential therapeutic applications of these derivatives in treating diseases associated with cholinesterase malfunction (H. Khalid, A. Rehman, et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like dihydrofolate reductase (dhfr) .

Mode of Action

It’s worth noting that sulfonamide derivatives, which this compound is a part of, are known to inhibit enzymes like dhfr . They do this by mimicking the natural substrate of the enzyme and binding to its active site, thereby preventing the enzyme from carrying out its function .

Biochemical Pathways

Inhibition of dhfr, a common target of sulfonamides, disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides . This can have downstream effects on DNA replication and cell division .

Result of Action

Based on the known effects of sulfonamides on dhfr, we can infer that this compound might inhibit cell division and growth by disrupting nucleotide synthesis .

Propriétés

IUPAC Name |

4-piperidin-1-ylsulfonylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZLPLIHIUJEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921090-59-7 |

Source

|

| Record name | 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2954278.png)

![[4-Methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2954283.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)

![N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2954294.png)